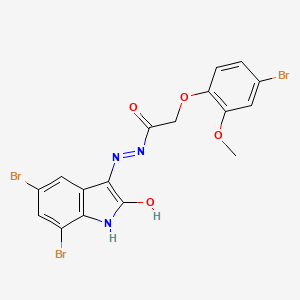
2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-(1-piperidinyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-(1-piperidinyl)-3(2H)-pyridazinone, also known as JP-8-039, is a compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-(1-piperidinyl)-3(2H)-pyridazinone is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. It also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and decrease fibrosis. It has also been shown to improve cognitive function and reduce depressive-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-(1-piperidinyl)-3(2H)-pyridazinone in lab experiments is its high purity and stability. It is also readily available for purchase from chemical suppliers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in treating specific diseases.
Zukünftige Richtungen
There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-(1-piperidinyl)-3(2H)-pyridazinone. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to test its efficacy in treating various diseases in clinical trials. Additionally, there is potential for developing derivatives of this compound with improved efficacy and selectivity. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-(1-piperidinyl)-3(2H)-pyridazinone has been achieved using various methods. One of the methods involves the reaction of 2-chloro-5-nitropyridazine with 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde in the presence of piperidine. Another method involves the reaction of 2-chloro-5-nitropyridazine with 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde in the presence of sodium methoxide and piperidine. These methods have been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-(1-piperidinyl)-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-fibrotic properties. Studies have also shown that this compound has potential neuroprotective and anti-depressant effects. It has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, fibrosis, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5-piperidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18-10-14(20-8-4-1-5-9-20)11-19-21(18)12-15-13-23-16-6-2-3-7-17(16)24-15/h2-3,6-7,10-11,15H,1,4-5,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFJGHGBNQQSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)N(N=C2)CC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6132633.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6132646.png)
![2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B6132647.png)
![7-[4-(benzyloxy)butanoyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132653.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B6132657.png)

![1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylindoline)](/img/structure/B6132661.png)
![N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B6132666.png)
![2-(3-butenoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132672.png)
![1-(diethylamino)-3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6132677.png)

![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-chloro-N-phenylbenzamide](/img/structure/B6132700.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6132717.png)
![N-[2-(2-furyl)-2-(1-pyrrolidinyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide trifluoroacetate](/img/structure/B6132723.png)
